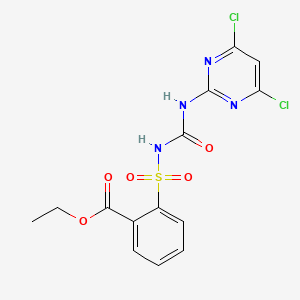
Dichloro Chlorimuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro Chlorimuron is a compound belonging to the sulfonylurea family of herbicides. It is primarily used in agricultural settings to control broadleaf weeds in crops such as soybeans and maize. This compound is known for its high efficacy at low application rates and its selectivity towards target weeds, making it a valuable tool in modern agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro Chlorimuron typically involves the reaction of chlorimuron-ethyl with chlorine gas. The process is carried out at elevated temperatures, usually between 400-500°C, to facilitate the chlorination reactions . The reaction proceeds through a series of steps, producing progressively more chlorinated products until the desired compound is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and reactive chemicals involved. The final product is purified through distillation and other separation techniques to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro Chlorimuron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various chlorinated by-products, while reduction can yield dechlorinated derivatives .
Applications De Recherche Scientifique
Dichloro Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on soil microorganisms and plant physiology.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of herbicidal formulations and as a precursor for other chemical compounds
Mécanisme D'action
Dichloro Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its selective action against broadleaf weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Sulfometuron-methyl
Comparison
Dichloro Chlorimuron is unique in its high efficacy at low application rates and its selectivity towards target weeds. Compared to similar compounds like chlorimuron-ethyl and metsulfuron-methyl, this compound offers better control of a broader spectrum of weeds and has a lower environmental impact due to its reduced application rates .
Propriétés
Formule moléculaire |
C14H12Cl2N4O5S |
|---|---|
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
ethyl 2-[(4,6-dichloropyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H12Cl2N4O5S/c1-2-25-12(21)8-5-3-4-6-9(8)26(23,24)20-14(22)19-13-17-10(15)7-11(16)18-13/h3-7H,2H2,1H3,(H2,17,18,19,20,22) |
Clé InChI |
CYTWFZAPQDSAHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
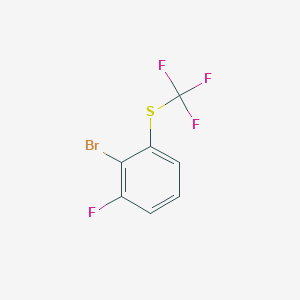
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

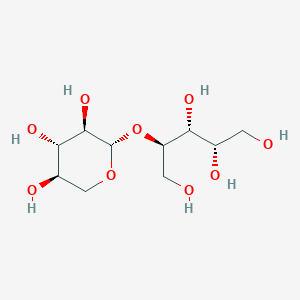

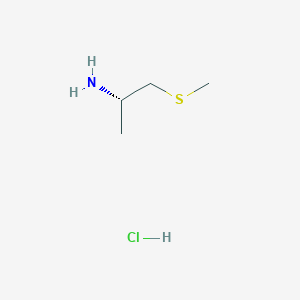
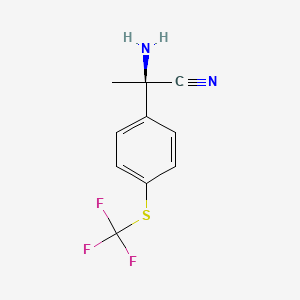

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)

![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)
